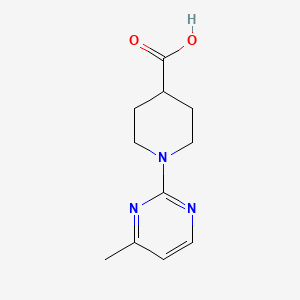

1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid

Description

1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 891391-61-0) is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 4-methylpyrimidin-2-yl moiety. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol . The compound is of interest in medicinal chemistry due to the pyrimidine ring's role in hydrogen bonding and the piperidine scaffold's conformational flexibility, which is advantageous for targeting biological receptors.

Properties

IUPAC Name |

1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-2-5-12-11(13-8)14-6-3-9(4-7-14)10(15)16/h2,5,9H,3-4,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHYEZQZNBZFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid

Catalyst: Palladium on charcoal (Pd/C) is preferred over Raney nickel due to milder reaction conditions, higher safety, and reduced catalyst passivation.

-

- Temperature: 90–100 °C

- Pressure: 4–5 MPa hydrogen pressure

- Reaction Time: Approximately 3–4 hours

- Solvent: Water

- Catalyst loading: 0.01–0.05 weight ratio relative to substrate

Procedure:

4-pyridinecarboxylic acid, water, and Pd/C catalyst are charged into a hydrogenation reactor. The system is purged with nitrogen to remove oxygen, then hydrogen is introduced. The mixture is heated and pressurized to the specified conditions to effect hydrogenation of the pyridine ring to the piperidine ring, yielding 4-piperidinecarboxylic acid.Post-Reaction Processing:

After completion, the catalyst is filtered off under inert atmosphere. The reaction mixture undergoes vacuum distillation to remove approximately 50% of moisture. The residue is cooled to about 30 °C, and methanol is added to precipitate the piperidine-4-carboxylic acid. Further cooling to 0–10 °C enhances crystallization, followed by centrifugation to isolate the solid product.Yield and Purity:

Molar yields range from approximately 85% to 97% relative to 4-pyridinecarboxylic acid, with product purity between 98% and 102% (by content analysis). Melting points are typically above 300 °C, indicating high purity.

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd on charcoal (5% Pd) |

| Temperature | 90–100 °C |

| Pressure | 4–5 MPa |

| Reaction Time | 3–4 hours |

| Solvent | Water |

| Catalyst Loading | 0.01–0.05 (wt ratio) |

| Yield | 85–97% (molar) |

| Product Purity | 98–102% |

| Melting Point | >300 °C |

Source: CN102174011A patent detailed embodiments

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Piperidine-4-carboxylic acid | Catalytic hydrogenation | 4-pyridinecarboxylic acid, Pd/C | 90–100 °C, 4–5 MPa H2, 3–4 h | 85–97% yield, 98–102% purity | Mild, safe, industrially scalable |

| N-Methylation (model step) | Transfer hydrogenation | Formaldehyde, Pd/C, formic acid | Ambient to 95 °C, ambient pressure | High yield | Avoids gaseous H2, mild conditions |

| Pyrimidinyl substitution | Nucleophilic aromatic substitution | 4-methyl-2-chloropyrimidine, base (K2CO3) | DMF, elevated temperature | Moderate to high yield | Common for pyrimidinyl derivatives |

Research Findings and Industrial Considerations

The use of palladium on charcoal as a catalyst in hydrogenation steps offers advantages in terms of reaction mildness, catalyst stability, and safety compared to Raney nickel.

Transfer hydrogenation using formaldehyde provides an efficient route for N-methylation without the need for pressurized hydrogen gas, which can be adapted for other N-substitutions.

The nucleophilic aromatic substitution on chloropyrimidines is a well-established method for introducing pyrimidinyl groups onto amines, including piperidine derivatives.

Industrial processes emphasize minimizing energy consumption by optimizing reaction times and temperatures, as well as simplifying post-reaction purification steps such as crystallization and filtration.

The overall synthetic strategy for this compound involves first preparing the piperidine-4-carboxylic acid core via catalytic hydrogenation, followed by functionalization of the nitrogen with the 4-methylpyrimidinyl group through nucleophilic substitution or reductive amination.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

-

Antiviral Activity

Research has highlighted the potential of piperidine derivatives, including 1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid, as antiviral agents. A study evaluated various piperidine analogues against human coronaviruses, including SARS-CoV-2. The findings indicated that certain derivatives exhibited micromolar activity against the main protease (Mpro) of SARS-CoV-2, suggesting a novel mechanism of action that could lead to new antiviral therapies . -

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing significant inhibition of cyclooxygenase (COX) enzymes. For instance, compounds derived from similar scaffolds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar therapeutic effects. -

CNS Disorders

Piperidine derivatives are frequently explored for their potential in treating central nervous system disorders. Compounds that include piperidine moieties have been linked to improved efficacy in Alzheimer’s disease therapies through mechanisms involving acetylcholinesterase inhibition . The structural characteristics of this compound may enhance its bioavailability and efficacy in such applications.

Synthetic Applications

-

Multicomponent Reactions

The synthesis of this compound can be efficiently achieved through multicomponent reactions (MCRs), particularly the Ugi reaction. This method allows for the rapid assembly of complex molecules from simple starting materials, making it a powerful tool in drug discovery and development . -

Chemical Libraries

The ability to generate diverse libraries of piperidine derivatives through MCRs facilitates high-throughput screening for biological activity. This approach has been instrumental in identifying promising candidates for further development in various therapeutic areas, including oncology and infectious diseases .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways. For example, it may bind to DNA via intercalation, affecting gene expression and cellular functions . Additionally, it may enhance the synthesis of pro-inflammatory mediators such as IL6 and IL8 .

Comparison with Similar Compounds

Structural and Functional Differences

- Pyrimidine vs. This may decrease target affinity in enzyme inhibition.

- Trifluoromethyl Groups (e.g., CAS 465514-39-0): Increase lipophilicity and metabolic resistance due to fluorine's inductive effect . Ethoxy/Methylsulfanyl Groups (CAS N/A): Add steric bulk and alter electronic properties, which may influence receptor binding kinetics .

Biological Activity

1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral, anti-inflammatory, and other pharmacological effects based on recent research findings.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to piperidine derivatives. For instance, a class of 1,4,4-trisubstituted piperidines exhibited modest inhibition against the SARS-CoV-2 main protease (Mpro) . This suggests that modifications in the piperidine structure can lead to enhanced antiviral properties.

In a related study, piperidine-4-carboxamide derivatives were synthesized and tested for their activity against HIV-1. Two compounds, 16g and 16i, demonstrated significant inhibitory activity with IC₅₀ values of 25.73 nM and 25.53 nM, respectively, comparable to the positive control maraviroc . This indicates that structural modifications in piperidine derivatives can yield potent antiviral agents.

Anti-inflammatory Effects

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. A recent review indicated that certain pyrimidine derivatives exhibited IC₅₀ values against COX-2 inhibition ranging from 19.45 μM to 42.1 μM . These findings suggest a promising avenue for developing anti-inflammatory agents based on the pyrimidine structure.

Additionally, a study focused on novel pyrimidine-linked compounds demonstrated significant in vitro anti-inflammatory activity, showing stronger effects against COX-2 compared to COX-1 . The effective doses (ED₅₀) of selected compounds were reported as low as 8.23 μM, indicating their potential as therapeutic agents for inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. For instance, modifications in substituents on the piperidine ring significantly influenced the potency of various derivatives. In one study, conformational restrictions and specific substitutions led to a threefold increase in inhibitory potency against NAPE-PLD .

The following table summarizes key findings from SAR studies on piperidine derivatives:

| Compound | Substituent | IC₅₀ (nM) | Activity Type |

|---|---|---|---|

| 16g | - | 25.73 | HIV-1 Inhibition |

| 16i | - | 25.53 | HIV-1 Inhibition |

| LEI-401 | (S)-3-Pyridyl | 72 | NAPE-PLD Inhibition |

| Compound X | Morpholine | 31.4 | COX-2 Inhibition |

Case Studies

A notable case study involved the synthesis and evaluation of various pyrimidine derivatives that demonstrated broad-spectrum biological activities, including antiviral and anti-inflammatory effects . These compounds were tested in vitro and in vivo, revealing significant efficacy against multiple targets.

In another case study focusing on the pharmacokinetics of LEI-401, it was shown to decrease anandamide levels in neuronal cells at a dosage of 30 mg/kg, impacting emotional behavior in mice . This underscores the relevance of piperidine derivatives in neurological research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-Methylpyrimidin-2-yl)piperidine-4-carboxylic acid?

- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-4-carboxylic acid core. Key steps include:

- Piperidine ring functionalization : Alkylation or acylation reactions to introduce substituents (e.g., using tert-butoxycarbonyl (Boc) protection for carboxylic acid groups, as described for analogous compounds in ).

- Pyrimidine coupling : Reaction of the piperidine intermediate with 4-methylpyrimidine derivatives under nucleophilic substitution or transition metal-catalyzed conditions (similar to methods for pyridyl amides in ).

- Deprotection and purification : Acidic or basic hydrolysis to remove protecting groups, followed by HPLC or recrystallization for purity optimization .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substitution patterns on the piperidine and pyrimidine rings.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous structural determination using programs like SHELXL ( ).

- HPLC : To assess purity (>95% is standard for pharmacological studies; see for purity benchmarks) .

Q. What are the hypothesized biological targets for this compound based on structural analogs?

- Answer :

- Phosphodiesterase 5 (PDE5) : Structural similarity to piperidine-based PDE5 inhibitors (e.g., ) suggests potential activity.

- Antimicrobial targets : Pyrimidine-carboxylic acid derivatives often exhibit activity against bacterial enzymes (e.g., dihydrofolate reductase, as in ).

- Neurological receptors : Piperidine moieties are common in ligands for sigma or serotonin receptors .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., polymorphism, solvate formation) be resolved during structural analysis?

- Answer :

- High-resolution data collection : Use synchrotron radiation for datasets with redundancy >99%.

- Refinement protocols : Employ SHELXL ( ) for iterative refinement, incorporating anisotropic displacement parameters.

- Thermogravimetric analysis (TGA) : Identify solvate loss events to distinguish between polymorphs.

- Comparative studies : Cross-validate results with powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .

Q. What computational approaches are recommended to predict binding modes and affinity for novel targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Glide to screen against targets like PDE5 or bacterial enzymes (see for pyridyl amide docking workflows).

- Molecular Dynamics (MD) simulations : Assess binding stability in explicit solvent (e.g., 100 ns simulations with AMBER/CHARMM).

- Free-energy perturbation (FEP) : Quantify ΔΔG values for structure-activity relationship (SAR) optimization .

Q. How can synthetic yields be optimized while minimizing side products (e.g., N-alkylation vs. O-alkylation)?

- Answer :

- Regioselective conditions : Use bulky bases (e.g., DBU) to favor N-alkylation over O-alkylation.

- Catalyst screening : Test Pd- or Cu-based catalysts for coupling efficiency (e.g., reports 75–85% yields for analogous pyrimidine couplings).

- Temperature control : Lower reaction temperatures (0–5°C) reduce decomposition of sensitive intermediates .

Q. How should researchers address contradictions between in vitro activity data and computational predictions?

- Answer :

- Re-evaluate assay conditions : Confirm compound stability in buffer (e.g., pH 7.4, 37°C) using LC-MS ().

- Metabolite screening : Identify degradation products that may interfere with activity.

- Docking validation : Compare multiple software packages (e.g., MOE vs. Schrödinger) to rule out algorithmic bias .

Key Methodological Considerations

- Safety Protocols : Always handle under fume hoods with PPE (gloves, goggles) due to potential acute toxicity (see for SDS guidelines).

- Data Reproducibility : Document reaction conditions (solvent, catalyst loading, temperature) in detail to enable replication ().

- Ethical Compliance : Use institutional biosafety committees (IBCs) to review pharmacological testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.